Gigantrionenin
Description
Overview of Annonaceae Family and Secondary Metabolites
The Annonaceae family, commonly known as the custard-apple family, is a large and ancient family of flowering plants primarily found in tropical and subtropical regions of the world. jscimedcentral.comscispace.comnih.gov It comprises approximately 108 genera and over 2,400 species. jscimedcentral.com Plants from this family are not only valued for their edible fruits, such as the soursop (Annona muricata) and custard apple (Annona squamosa), but are also rich sources of a wide array of secondary metabolites. jscimedcentral.commdpi.com These natural products include alkaloids, flavonoids, terpenoids, and a unique class of polyketides known as Annonaceous acetogenins (B1209576). jscimedcentral.comscispace.com These compounds are distributed in various parts of the plants, including the leaves, bark, seeds, and roots, and are believed to play a role in the plant's defense mechanisms. redalyc.orgscielo.br
Structural Diversity and Classification of Annonaceous Acetogenins
Annonaceous acetogenins (ACGs) are a group of C35 or C37 natural products derived from long-chain fatty acids. scielo.brmdpi.com Their chemical structures are characterized by a long aliphatic chain that features a terminal α,β-unsaturated γ-lactone ring, which can be modified into a ketolactone. scielo.br The hallmark of their structural diversity lies in the presence of zero to three tetrahydrofuran (B95107) (THF) rings along the hydrocarbon chain. mdpi.comresearchgate.net These THF rings can be adjacent or non-adjacent to one another. Further structural variety is introduced by the number and stereochemistry of hydroxyl, acetoxyl, and ketone groups along the chain. mdpi.comnih.gov
Based on these structural features, ACGs are generally classified into several types:
Linear Acetogenins: Lacking any THF rings.
Mono-THF Acetogenins: Containing a single tetrahydrofuran ring.
Bis-THF Acetogenins: Containing two tetrahydrofuran rings, which can be further subdivided into adjacent and non-adjacent bis-THF acetogenins.
Tri-THF Acetogenins: Containing three tetrahydrofuran rings.
Other variations: This includes acetogenins with epoxy rings or tetrahydropyran (B127337) (THP) rings. beilstein-journals.org
This structural diversity is crucial as it directly influences the biological activity of the compounds. nih.gov
Historical Context of Acetogenin (B2873293) Research and Significance
The field of acetogenin research began in 1982 with the isolation and structural elucidation of uvaricin (B1199999) from the roots of Uvaria acuminata. researchgate.net Uvaricin's discovery was significant due to its potent antileukemic activity, which sparked widespread interest in this new class of natural products. researchgate.net Since then, over 500 different acetogenins have been isolated from more than 51 species of the Annonaceae family. nih.govbeilstein-journals.org
The primary significance of Annonaceous acetogenins lies in their potent and diverse biological activities. researchgate.netnih.gov They are best known for their powerful cytotoxic effects against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs. nih.govderpharmachemica.com This has made them promising candidates for the development of new anticancer agents. derpharmachemica.com Beyond cytotoxicity, ACGs have also demonstrated insecticidal, antiparasitic, antimalarial, and immunosuppressive properties. redalyc.orgresearchgate.net Much of their biological activity is attributed to their ability to potently inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, a mechanism that disrupts cellular energy production. nih.govcapes.gov.br
Structure
2D Structure
Properties
Molecular Formula |
C37H66O6 |
|---|---|
Molecular Weight |
606.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[7-[(2R,5S)-5-[(Z,1S,4R,5R)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H66O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-33(38)34(39)26-27-35(40)36-28-25-32(43-36)23-20-17-15-16-19-22-31-29-30(2)42-37(31)41/h14,18,29-30,32-36,38-40H,3-13,15-17,19-28H2,1-2H3/b18-14-/t30-,32+,33+,34+,35-,36-/m0/s1 |
InChI Key |
HASWAOYLTAODRS-VKJZEEHVSA-N |
SMILES |
CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCCCC2=CC(OC2=O)C)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CC[C@@H]([C@@H]1CC[C@H](O1)CCCCCCCC2=C[C@@H](OC2=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCCCC2=CC(OC2=O)C)O)O)O |
Synonyms |
gigantetronenin gigantrionenin |
Origin of Product |
United States |
Isolation and Structural Characterization of Gigantrionenin
Discovery and Initial Isolation from Goniothalamus giganteus
Gigantrionenin was first brought to light through activity-directed fractionation of the bark of Goniothalamus giganteus, a plant belonging to the Annonaceae family. nih.govresearchgate.nethataso.com This methodical process involves separating the chemical constituents of a natural source and testing their biological effects to guide further purification. Alongside this compound, another new bioactive acetogenin (B2873293), 4-acetyl gigantetrocin A, was also isolated from the same plant source. nih.gov The genus Goniothalamus is a known rich source of various secondary metabolites, including acetogenins (B1209576) and styryl lactones, many of which exhibit significant biological activities. scienceasia.orgresearchgate.net The initial isolation of this compound from G. giganteus marked the beginning of detailed investigations into its chemical nature. nih.govhataso.com
Advanced Spectroscopic Methodologies for Structure Elucidation
Determining the precise three-dimensional structure of a complex organic molecule like this compound requires a suite of sophisticated analytical techniques. taylorandfrancis.comstudypug.com Scientists employ a combination of spectroscopic methods to piece together the molecular puzzle, revealing not only the connectivity of atoms but also their specific arrangement in space. studypug.comsolubilityofthings.comsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. semanticscholar.orgresearchgate.net For this compound, both ¹H and ¹³C NMR spectroscopy were instrumental in establishing the carbon skeleton and the placement of hydrogen atoms. nih.gov Advanced 2D-NMR techniques, such as Correlation Spectroscopy (COSY), provide information about which protons are coupled to each other, helping to map out the connectivity within the molecule. longdom.org
Furthermore, the Nuclear Overhauser Effect (nOe), observed in NOESY experiments, is crucial for determining the relative stereochemistry. wordpress.com For instance, in the stereoisomer cis-Gigantrionenin, an nOe cross-peak observed between specific protons (H10 and H13) confirmed the cis configuration of the tetrahydrofuran (B95107) (THF) ring. soton.ac.uk The chemical shifts of certain protons can also be indicative of their spatial orientation. wordpress.commagritek.com Solid-state NMR has also emerged as a powerful tool for establishing stereochemistry by comparing experimental and computed tensor values. nih.gov
Mass Spectrometry (MS) Applications in Structural Analysis
Mass spectrometry (MS) is another indispensable tool in the structural elucidation of natural products. solubilityofthings.commdpi.com It provides the accurate molecular weight of the compound, which is fundamental in determining its molecular formula. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) offers highly precise mass measurements, further refining the possible elemental compositions. mdpi.com
Tandem mass spectrometry (MS/MS) techniques involve fragmenting the molecule and analyzing the resulting smaller ions. mdpi.comrsc.org This fragmentation pattern provides valuable clues about the different structural components and how they are connected. rsc.org When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful platform for analyzing complex mixtures and isolating compounds of interest for further structural analysis. nih.govthermofisher.com
Application of Mosher Ester Methodology for Absolute Configuration Determination
While NMR can reveal the relative arrangement of atoms, determining the absolute configuration (the actual three-dimensional arrangement in space) often requires specific chemical derivatization methods. springernature.commatilda.science The Mosher ester method is a widely used NMR-based technique for this purpose. springernature.commatilda.science
This method involves reacting the alcohol groups in this compound with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. stackexchange.com This creates a pair of diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage in these two diastereomers, the absolute configuration of the chiral center can be deduced. stackexchange.com This advanced method was crucial in determining the absolute stereochemistries of this compound and its related compounds. nih.gov
Formal Acetal (B89532) Derivatization for Relative Stereochemistry Elucidation
To confirm the relative stereochemistry of diol (two hydroxyl groups) functionalities within the molecule, formal acetal derivatization is often employed. For instance, to confirm the threo relative configuration at the C17/C18 diol in cis-Gigantrionenin, an acetonide derivative was prepared. soton.ac.uk The characteristic signals of the acetonide's methyl groups and the dioxolane ring protons in the ¹H NMR spectrum provided clear evidence for the threo arrangement. soton.ac.uk This chemical modification creates a rigid ring system, which makes the spatial relationships between nearby protons easier to determine through NMR analysis. wordpress.com
Stereoisomeric Forms of this compound: Focus on cis-Gigantrionenin
Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. wikipedia.orgyoutube.combritannica.com this compound exists in different stereoisomeric forms. One notable example is cis-Gigantrionenin, which was isolated from Goniothalamus giganteus. nih.govjst.go.jp
cis-Gigantrionenin is characterized by a cis-configured mono-tetrahydrofuran (THF) ring with a flanking hydroxyl group. nih.gov It also possesses a cis-double bond in its aliphatic chain. nih.gov The determination of its stereochemistry was a meticulous process. Comparison of its ¹H-NMR data with model compounds suggested a threo relative stereochemistry at C13/C14 with a cis THF ring. soton.ac.uk This was further confirmed by NOESY experiments. soton.ac.uk The threo configuration at C17/C18 was confirmed through the formation of an acetonide derivative. soton.ac.uk Finally, the absolute configurations of the stereocenters were established using the Mosher ester method, and the configuration at C36 was determined by circular dichroism (CD). nih.govsoton.ac.uk
Biosynthetic Pathways and Precursors
Proposed Polyketide Biosynthetic Route for Annonaceous Acetogenins (B1209576)
The biosynthesis of Annonaceous acetogenins, including Gigantrionenin, is hypothesized to originate from the polyketide pathway. sysrevpharm.orgnih.govrsc.org This biological route is an adaptation of the fatty acid biosynthetic pathway. rsc.orgresearchgate.net The process begins with the condensation of a starter unit, typically acetyl-CoA, with multiple extender units, such as malonyl-CoA, to construct a long-chain polyketide backbone. rsc.orgresearchgate.net
This linear polyene precursor, a C32 or C34 long-chain fatty acid derivative, then undergoes a series of crucial modifications. sysrevpharm.orgresearchgate.net Key among these are regio- and stereospecific epoxidations of the double bonds along the aliphatic chain. sysrevpharm.orgrsc.org These epoxidized intermediates are the direct precursors to the characteristic tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings found in the core structure of most acetogenins. sysrevpharm.orgrsc.org
The formation of the THF rings is proposed to occur via a "zipper-like" cascade of epoxide ring-opening and subsequent cyclization onto an adjacent epoxide. researchgate.net The final stereochemistry of the hydroxyl groups and the THF rings is dictated by the geometry (cis or trans) of the double bonds in the initial polyketide chain and the direction of the epoxidation attack. sysrevpharm.org For instance, trans double bonds typically lead to an erythro configuration between adjacent chiral centers, while cis double bonds result in a threo configuration. sysrevpharm.org The process culminates in the formation of a terminal α,β-unsaturated γ-lactone, a hallmark of this class of compounds. sysrevpharm.orgresearchgate.net
Enzymatic Steps and Intermediates in Acetogenin (B2873293) Biosynthesis within Goniothalamus giganteus
Goniothalamus giganteus is a primary source of numerous acetogenins, including this compound and its isomer, cis-Gigantrionenin. nih.govnih.govhataso.com While the precise enzymatic machinery within this specific plant remains an active area of research, the biosynthesis is understood to follow the general polyketide pathway with specific enzymatic control. sysrevpharm.orgresearchgate.net The study of these pathways has been challenging, partly due to difficulties in establishing stable plant tissue cultures for Annonaceous species, which has limited the experimental data on their biogenesis. sysrevpharm.org
The biosynthesis within G. giganteus involves key enzymatic steps:
Polyketide Synthases (PKSs): These enzymes are responsible for assembling the initial long-chain fatty acid precursor from acetate (B1210297) units. researchgate.netresearchgate.net
Epoxidases: Specific enzymes, likely monooxygenases, catalyze the formation of epoxides at specific double bonds along the polyene chain. rsc.orgresearchgate.net The formation of goniocin, a tri-THF acetogenin also found in G. giganteus, is thought to proceed from a triepoxide intermediate, highlighting the role of these enzymes. rsc.org
Epoxide Hydrolases/Cyclases: Enzymes are proposed to mediate the controlled opening of the epoxide rings and the subsequent cascade cyclization to form the stable THF ring structures. researchgate.netresearchgate.net
Several acetogenins isolated from G. giganteus can be considered as either end products of parallel pathways or as intermediates. For example, gonionenin, a mono-THF acetogenin, has been chemically converted into bis-THF acetogenins through epoxidation and cyclization, mimicking a plausible late-stage enzymatic step in the biosynthesis of more complex acetogenins within the plant. researchgate.netacs.org The presence of a wide array of acetogenins like gigantetrocin, goniothalamicin, and pyranicin (B1251205) in G. giganteus points to a sophisticated and divergent enzymatic system capable of producing significant structural diversity from common precursors. nih.govbeilstein-journals.org
Comparative Analysis of Biosynthetic Origins of Related Acetogenins
The structural diversity among Annonaceous acetogenins stems from variations in the foundational polyketide biosynthetic pathway. sysrevpharm.orgcore.ac.uk A comparative analysis of this compound with other acetogenins illuminates these subtle yet significant divergences.
This compound is a mono-THF ring acetogenin. nih.govresearchgate.net Its biosynthesis is proposed to start from a diene fatty acid precursor. core.ac.uk This is in contrast to the more complex adjacent bis-THF acetogenins, such as asimicin and bullatacin, which are thought to arise from triene precursors that undergo a more extensive epoxidation-cyclization cascade to form the two adjacent THF rings. sysrevpharm.orgcore.ac.uk The singular tri-THF acetogenin, goniocin, isolated from G. giganteus, is hypothesized to originate from a triepoxide intermediate, representing an even more complex iteration of this pathway. rsc.org
The stereochemistry provides another point of comparison. This compound possesses a trans-configured THF ring. nih.gov Its isomer, cis-Gigantrionenin, also isolated from G. giganteus, features a cis-mono-THF ring. nih.gov This difference is likely rooted in the stereochemistry of the double bonds of the polyketide precursor, where a trans double bond leads to the trans-THF ring and a cis double bond leads to the cis configuration following the enzymatic cascade. sysrevpharm.orgcore.ac.uk
Furthermore, linear acetogenins, which lack THF rings, are considered the most basic biogenetic precursors for all other types. Compounds like annojahnin (B1246737) are viewed as potential precursors to mono-THF acetogenins, representing an earlier stage in the biosynthetic sequence before the critical epoxidation and cyclization steps occur. Therefore, the biosynthesis of this compound represents a specific branch of a highly divergent pathway, distinguished by the number of initial double bonds and the precise stereochemical control exerted by the enzymatic machinery of Goniothalamus giganteus.
Chemical Synthesis and Chemoenzymatic Approaches
Strategies for the Total Synthesis of Gigantrionenin and Analogs
The overarching goal in the total synthesis of this compound is the stereocontrolled construction of its characteristic molecular architecture, which includes a C35/C37 fatty acid backbone, a bis-adjacent THF core, and a terminal α,β-unsaturated γ-lactone moiety. researchgate.net Synthetic strategies often involve a convergent approach, where key fragments of the molecule are synthesized independently and then coupled together. A common disconnection strategy breaks the molecule into the bis-THF core, a left-hand alkyl chain, and a right-hand fragment containing the butenolide.
A biomimetic approach has also been considered, aiming to mimic the proposed biosynthetic pathway of acetogenins (B1209576). This often involves the sequential formation of the THF rings from polyepoxide precursors. The choice of strategy is heavily influenced by the desired stereochemistry of the final product.
Stereoselective Construction of Tetrahydrofuran (B95107) Ring Systems
The stereoselective synthesis of the bis-THF ring system is the cornerstone of any total synthesis of this compound. Various methods have been employed to achieve the desired cis configuration of the adjacent THF rings.
One prominent strategy involves the asymmetric alkynylation of α-tetrahydrofuranic aldehydes. This method allows for the stereodivergent synthesis of different isomers of the bis-THF core by carefully selecting the reagents. acs.org The high diastereoselectivity of this addition is crucial for obtaining optically pure products, as the separation of diastereomers can be exceedingly difficult. acs.org
Another powerful technique is the oxidative cyclization of 1,5,9-trienes using reagents like potassium permanganate. This approach can lead to the formation of cis-tetrahydrofuran ring systems. soton.ac.uk However, controlling the stereochemistry at multiple centers simultaneously remains a significant challenge.
The Sharpless asymmetric dihydroxylation and epoxidation reactions are also frequently utilized to install the necessary stereocenters in the acyclic precursors, which are then cyclized to form the THF rings. mdpi.com For instance, in the synthesis of related non-adjacent bis-THF acetogenins, Sharpless asymmetric dihydroxylation was used to set the stereochemistry of vicinal diols, which are precursors to the THF rings. mdpi.com
Furthermore, a chlorohydrin-based strategy has been developed for the stereocontrolled access to the bis-tetrahydrofuran core of related natural products, highlighting the versatility of halonium-induced cyclizations. researchgate.net
| Method | Key Features | Application in Acetogenin (B2873293) Synthesis |
| Asymmetric Alkynylation | High diastereoselectivity in addition to α-THF aldehydes. acs.org | Stereodivergent synthesis of bis-THF cores. acs.org |
| Oxidative Cyclization | Direct formation of THF rings from triene precursors. soton.ac.uk | Synthesis of cis-THF containing fragments. soton.ac.uk |
| Sharpless Asymmetric Reactions | Reliable installation of chirality in acyclic precursors. mdpi.com | Setting stereocenters prior to cyclization. mdpi.com |
| Halonium-Induced Cyclization | Formation of THF rings from unsaturated alcohols. researchgate.net | Flexible access to various THF stereoisomers. researchgate.net |
Enzyme-Catalyzed Transformations in Chiral Building Block Synthesis
The integration of enzymatic reactions has revolutionized the synthesis of chiral building blocks for this compound. Enzymes offer unparalleled stereoselectivity under mild reaction conditions, making them ideal for constructing the complex chiral architecture of acetogenins. uni-graz.at
A key enzymatic transformation employed is the epoxide hydrolase (EH)-catalyzed hydrolysis of epoxides. This reaction has been used for the stereoselective formation of dihydroxy chlorides, which are crucial intermediates. In a particularly elegant approach, an EH-triggered hydrolysis-double cyclization tandem reaction of a dichloro epoxide was envisioned to form an epoxy-THF building block.
The use of lipases for the kinetic resolution of racemic alcohols and their derivatives is another widely adopted strategy. For example, lipase-catalyzed acylation can effectively separate enantiomers, providing access to optically pure propargylic alcohols and other chiral intermediates. unipd.it
Transaminases are also emerging as powerful tools for the asymmetric synthesis of chiral amines, which can be incorporated as building blocks or used to introduce functionality in analogs. nih.gov The high enantioselectivity of these enzymes allows for the production of optically pure amines with greater than 99% enantiomeric excess (ee). uni-graz.at
| Enzyme Class | Transformation | Substrate Example | Product Feature |
| Epoxide Hydrolase (EH) | Enantioconvergent epoxide hydrolysis and tandem cyclization. researchgate.net | Dichloro epoxide. | Chiral epoxy-THF building block. |
| Lipase | Kinetic resolution via acylation. unipd.it | Racemic secondary alcohols. unipd.it | Enantiomerically pure alcohols and esters. unipd.it |
| Alcohol Dehydrogenase | Dynamic kinetic resolution of secondary alcohols. uni-graz.at | Racemic benzylic alcohols. uni-graz.at | Optically pure acetates (>99% ee). uni-graz.at |
| Transaminase | Asymmetric reductive amination. uni-graz.atnih.gov | Prochiral ketones. uni-graz.at | α-chiral primary amines (>99% ee). uni-graz.at |
Enantioconvergent Systems in Asymmetric Synthesis
Enantioconvergent synthesis is a powerful strategy that converts a racemic starting material into a single, highly enantioenriched product, theoretically achieving a 100% yield. beilstein-journals.org This approach is particularly valuable in the context of this compound synthesis, where maximizing the yield of complex chiral fragments is crucial.
A notable example is the enzyme-triggered enantioconvergent transformation of haloalkyl epoxides. In the synthesis towards cis-gigantrionenin, an epoxide hydrolase-catalyzed hydrolysis of a racemic dichloro epoxide proceeds in an enantioconvergent fashion. researchgate.net This means that both enantiomers of the starting material are converted into a single stereoisomer of the product, a chiral epoxy-THF building block, in good yield and high enantiomeric excess. This is achieved through a process where the enzyme selectively opens one enantiomer of the epoxide, and the resulting intermediate undergoes a series of cyclizations to form the desired product. The other enantiomer of the epoxide can either react through a different pathway that converges to the same product or be racemized in situ.
Dynamic kinetic resolution (DKR) is another form of enantioconvergent catalysis. In a DKR, one enantiomer of a racemic starting material is selectively transformed by a catalyst while the unreacted enantiomer is simultaneously racemized, allowing for the complete conversion to a single enantiomer of the product. beilstein-journals.org While specific applications of DKR in the total synthesis of this compound itself are not extensively detailed, the principles are highly relevant for the efficient synthesis of its chiral building blocks. uni-graz.at
Synthesis of Key Chiral Intermediates and Fragments
The convergent nature of most total syntheses of this compound necessitates the efficient preparation of key chiral intermediates. These fragments are typically the bis-THF core, a left-hand alkyl chain, and a right-hand butenolide-containing fragment.
The synthesis of the bis-THF core often starts from simple chiral precursors, such as propargyl alcohol or ethyl lactate, and employs the stereoselective methods described in section 4.1.1. mdpi.com For instance, a systematic synthesis of the four isomers of the bis-THF ring core has been achieved through a combination of asymmetric alkynylation and stereodivergent THF ring formation. acs.org
The butenolide fragment is another critical component. Its synthesis can be achieved through various routes, including those starting from chiral pool materials like (S)-lactate. mdpi.com Asymmetric allylation has also been used to control the stereochemistry at the C4 carbinol center of the butenolide ring. mdpi.com
The left-hand alkyl chain is typically a long hydrocarbon chain that is coupled to the bis-THF core in the later stages of the synthesis. Its synthesis is generally more straightforward but requires methods for introducing specific functionalities if needed for coupling.
Challenges and Advancements in Achieving Absolute Stereocontrol in Synthesis
The primary challenge in the total synthesis of this compound is achieving absolute stereocontrol over its numerous stereogenic centers. The bis-THF core alone can have multiple stereoisomers, and controlling the relative and absolute stereochemistry during its construction is a formidable task. researchgate.netacs.org
One of the main difficulties lies in the potential for low diastereoselectivity in key bond-forming reactions, which can lead to mixtures of isomers that are difficult to separate. acs.org The conformational flexibility of the long alkyl chain and the THF rings can also influence the stereochemical outcome of reactions, making it challenging to predict and control. researchgate.net
Advancements in this area have come from the development of highly selective catalysts and reagents. The use of chiral ligands in metal-catalyzed reactions, for example, has enabled remarkable levels of enantio- and diastereoselectivity in the construction of complex cyclic systems. nih.gov Ligand-enabled multiple absolute stereocontrol allows for the simultaneous setting of several stereocenters in a single step with high fidelity. nih.gov
The integration of biocatalysis has been a major advancement in overcoming stereochemical challenges. Enzymes provide a level of stereocontrol that is often difficult to achieve with traditional chemical methods. uni-graz.at The ability to perform enantioconvergent transformations, as discussed earlier, is a significant step forward in improving the efficiency and stereopurity of chiral building block synthesis. researchgate.net
Furthermore, the development of new synthetic methodologies, such as the systematic synthesis of all possible stereoisomers of the bis-THF core, provides access to a library of compounds that can be used to confirm the structure of the natural product and to study structure-activity relationships. acs.orgdoi.org
Biological Activities and Molecular Mechanisms of Action
In vitro Cytotoxicity in Human Tumor Cell Linesprota4u.orgresearchgate.net
Laboratory studies using cultured human cancer cells have demonstrated that Gigantrionenin possesses strong cytotoxic activity. prota4u.org It has been evaluated against a variety of human tumor cell lines, showing efficacy in inhibiting their growth and viability.
This compound exhibits potent and selective cytotoxicity against several human tumor cell lines. prota4u.org Its effectiveness is typically quantified by the ED50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. Research has shown that this compound effectively curtails the proliferation of lung (A-549), colon (HT-29), and breast (MCF-7) cancer cell lines, with ED50 values indicating high potency. prota4u.org For instance, against these cell lines, its ED50 values have been reported in the range of 2.92 x 10⁻³ to 8.06 µg/mL. prota4u.org
Table 1: In vitro Cytotoxicity of this compound in Human Tumor Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | ED₅₀ (µg/mL) | Reference |
|---|---|---|---|
| A-549 | Lung Carcinoma | 2.92 x 10⁻³ - 8.06 | prota4u.org |
| HT-29 | Colon Adenocarcinoma | 2.92 x 10⁻³ - 8.06 | prota4u.org |
The primary mechanism by which this compound and related acetogenins (B1209576) induce cell death is through the activation of apoptosis, or programmed cell death. prota4u.orgresearchgate.net Apoptosis is a controlled, orderly process of cellular suicide that is essential for normal development and tissue homeostasis. nih.gov In the context of cancer therapy, inducing apoptosis in tumor cells is a highly desirable mode of action. researchgate.net The apoptotic cascade initiated by this class of compounds is a direct consequence of their disruptive effect on mitochondrial function. prota4u.orgnih.gov
Inhibition of Cellular Proliferation and Viability
Inhibition of Mitochondrial Complex I (NADH-Ubiquinone Oxidoreductase)scribd.comdntb.gov.uaplos.org
The principal molecular target of Annonaceous acetogenins, including this compound, is Complex I of the mitochondrial electron transport chain. scribd.comdntb.gov.ua This enzyme, also known as NADH-ubiquinone oxidoreductase, is a critical component of cellular respiration. plos.orgcam.ac.uk
This compound functions as a potent inhibitor of Mitochondrial Complex I. scribd.comdntb.gov.ua This large multi-subunit enzyme is the entry point for electrons into the respiratory chain, catalyzing the transfer of electrons from NADH to ubiquinone. By binding to this complex, acetogenins physically obstruct this electron flow. This inhibitory action is a defining characteristic of this class of natural products and is central to their biological activity. cam.ac.uk
The inhibition of Complex I by this compound has profound and detrimental effects on the cell's energy metabolism. prota4u.orgplos.org By blocking the electron transport chain, it severely impairs oxidative phosphorylation, which is the primary process responsible for generating adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. prota4u.orgcam.ac.uk This disruption leads to a drastic reduction in cellular ATP levels, effectively starving the cancer cells of the energy required for their survival and rapid proliferation. plos.org Furthermore, the blockade of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), which induces oxidative stress and can further trigger the apoptotic cell death pathway. plos.org
Specific Interactions with Complex I Components
Structure-Activity Relationships (SAR) Governing Biological Efficacypsu.edugardp.orgwikipedia.org
The structure-activity relationship (SAR) describes how the chemical structure of a molecule relates to its biological activity. gardp.orgwikipedia.org For Annonaceous acetogenins, specific structural features are known to be indispensable for their potent cytotoxicity.
The general structure of an acetogenin (B2873293) consists of a long hydrocarbon chain that terminates in an α,β-unsaturated γ-lactone ring. Along the chain are one or more tetrahydrofuran (B95107) (THF) rings and various oxygenated functional groups (hydroxyls, ketones). The biological efficacy of compounds like this compound is highly dependent on the precise arrangement of these features. The α,β-unsaturated γ-lactone is crucial for binding to Mitochondrial Complex I. Furthermore, the number and position of the THF rings and the stereochemistry of the various chiral centers along the hydrocarbon chain significantly influence the compound's potency and selectivity. The existence of isomers, such as cis-Gigantrionenin, underscores the importance of the molecule's three-dimensional shape for its interaction with its biological target.
Influence of Tetrahydrofuran Ring Conformation and Hydroxylation Patterns
The tetrahydrofuran (THF) ring system, along with its associated hydroxyl groups, forms the polar core of the acetogenin and is a critical determinant of biological activity. ut.eed-nb.info The number of THF rings, their relative positions (adjacent or non-adjacent), their stereochemistry (cis or trans), and the number and placement of flanking hydroxyl groups all significantly modulate cytotoxic potency. nih.govcore.ac.uk
This compound is a monotetrahydrofuran (mono-THF) acetogenin. japsonline.com Specifically, it possesses a cis-configured mono-THF ring with one flanking hydroxyl group. scielo.br Studies on various ACGs have indicated that compounds with cis THF rings can exhibit notable cytotoxic selectivities. nih.gov The stereochemical arrangement of the substituents on the THF ring is crucial; for instance, ACGs with a threo/trans/threo/trans/erythro stereochemical arrangement have been shown to be slightly more active than those with a threo/trans/threo/trans/threo arrangement. nih.gov While the full stereochemistry of this compound was elucidated upon its discovery, the cis configuration of its THF ring is a noteworthy feature contributing to its bioactivity profile. japsonline.com
The pattern of hydroxylation along the molecule is also vital. Many potent ACGs, particularly those with adjacent bis-THF rings, feature three hydroxyl groups. researchgate.net this compound, isolated from the bark of Goniothalamus giganteus, possesses multiple hydroxyl groups which, in concert with the THF ring, create the polar center essential for interaction with its molecular target, Complex I. core.ac.ukjapsonline.com The specific spatial arrangement of these hydroxyls and the THF ring is thought to be essential for potent inhibitory activity. rsc.org
Impact of Alkyl Chain Length and Saturation on Activity
The long aliphatic carbon chain in Annonaceous acetogenins plays a crucial role in their biological function, influencing factors like lipophilicity and the spatial relationship between the polar THF core and the terminal lactone ring. researchgate.net ACGs are typically C35 to C37 fatty acid derivatives. scielo.br this compound is a C37 acetogenin. The length of the alkyl chain that acts as a spacer between the THF ring and the γ-lactone is particularly important for achieving maximum inhibitory activity against mitochondrial Complex I, with a chain length of 13 carbons often cited as optimal. rsc.org
Comparative Analysis of this compound's Activity with Other Annonaceous Acetogenins
This compound has demonstrated significant and selective cytotoxic activity against various human tumor cell lines. japsonline.com Its potency is comparable to that of other well-known Annonaceous acetogenins, although structural differences lead to variations in activity levels. The most potent ACGs are often those with two adjacent THF rings, such as Bullatacin and Asimicin. core.ac.ukresearchgate.net
A comparative analysis of the cytotoxicities (IC₅₀ values) of this compound and other prominent ACGs against several human cancer cell lines is presented below. This compound, a mono-THF acetogenin, shows potent activity in the sub-microgram per milliliter range. For instance, its cytotoxicity against the A-549 (lung carcinoma), MCF-7 (breast carcinoma), and HT-29 (colon adenocarcinoma) cell lines is significant. japsonline.com In comparison, Bullatacin, an adjacent bis-THF acetogenin, is frequently cited as one of the most powerful inhibitors of Complex I and often displays even greater cytotoxicity. core.ac.uk Squamocin, another potent ACG, also shows strong cytotoxic effects against these cell lines. researchgate.net The enhanced potency of bis-THF compounds like Bullatacin compared to mono-THF compounds like this compound is a well-documented structure-activity relationship, highlighting the importance of the number of THF rings. researchgate.net
| Compound | Core Structure | A-549 (Lung) IC₅₀ (µg/mL) | MCF-7 (Breast) IC₅₀ (µg/mL) | HT-29 (Colon) IC₅₀ (µg/mL) |
|---|---|---|---|---|
| This compound | cis-Mono-THF | 0.020 | 0.540 | 0.002 |
| Bullatacin | Adjacent bis-THF | < 10⁻¹² | < 10⁻¹² | < 10⁻¹² |
| Squamocin | Adjacent bis-THF | 0.0174 | Not Reported | Not Reported |
| Asimicin | Adjacent bis-THF | < 10⁻³ | < 10⁻³ | < 10⁻³ |
Data sourced from multiple studies for comparative purposes. The IC₅₀ values for Bullatacin and Asimicin are often reported as exceedingly low, demonstrating their extreme potency.
The data clearly illustrates the potent nature of this compound, while also underscoring the general trend that adjacent bis-THF acetogenins often exhibit superior cytotoxic activity compared to their mono-THF counterparts.
Advanced Research Methodologies and Analytical Techniques for Activity Profiling
High-Throughput Screening Assays for Biological Activity
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their biological or biochemical activity. bmglabtech.com This automated process is crucial in the early stages of lead discovery to identify "hits" from extensive compound libraries that show potential against a specific biological target. bmglabtech.comevotec.com
For Gigantrionenin, HTS assays are designed to be robust, scalable, and reflective of the target's biology. assay.works These assays can be broadly categorized as either biochemical or cell-based.
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. nih.gov For instance, an HTS campaign for this compound might involve measuring its ability to inhibit a specific enzyme in a multi-well plate format, where a change in fluorescence or absorbance indicates activity. bmglabtech.com
Cell-Based Assays: These assays assess the effect of a compound on whole cells, providing insights into its activity within a more complex biological system. evotec.com This could involve measuring changes in cell viability, gene expression, or specific signaling pathways in response to this compound.
The primary goal of HTS is to sift through large compound libraries to identify initial hits. bmglabtech.com These hits are then subjected to further confirmatory and secondary screening to validate their activity and eliminate false positives. evotec.com
Table 1: Key Stages in High-Throughput Screening
| Stage | Description | Purpose |
| Primary Screening | Initial testing of a large library of compounds at a single concentration. evotec.com | To identify initial "hits" with potential biological activity. bmglabtech.com |
| Hit Confirmation | Re-testing of initial hits to confirm their activity and rule out experimental artifacts. evotec.com | To validate the initial findings and ensure reproducibility. evotec.com |
| Dose-Response Analysis | Testing confirmed hits at multiple concentrations. | To determine the potency of the compound (e.g., IC50 or EC50). evotec.com |
| Secondary Assays | Further testing of confirmed hits in different, often more physiologically relevant, assay formats. evotec.com | To further characterize the compound's activity and mechanism of action. evotec.com |
Biochemical Assays for Specific Enzyme Inhibition (e.g., Complex I Activity Assays)
Following the identification of this compound as a potential bioactive compound through HTS, biochemical assays are employed to investigate its specific molecular targets. A key area of interest for many natural compounds is their effect on mitochondrial function, particularly the electron transport chain.
Mitochondrial Complex I, or NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. sigmaaldrich.com Its inhibition can significantly impact cellular respiration and energy production. sigmaaldrich.com Specific biochemical assays are used to determine if this compound inhibits Complex I.
A common method involves using isolated mitochondria or sub-mitochondrial particles (SMPs). mdpi.com The assay measures the rate of NADH oxidation, which is catalyzed by Complex I. sigmaaldrich.com This is often done colorimetrically by monitoring the reduction of a specific dye that accepts electrons from the ubiquinone pool. sigmaaldrich.comabcam.com The specific activity of Complex I is determined by subtracting the activity measured in the presence of a known Complex I inhibitor, such as rotenone, from the total activity. sigmaaldrich.comabcam.com
To further pinpoint the site of inhibition within Complex I, different electron acceptors can be used in the assay. mdpi.com For example, duroquinone (B146903) and juglone (B1673114) are quinones that can accept electrons at different points in the Complex I pathway. mdpi.com By comparing the inhibitory effects of this compound in the presence of these different acceptors, researchers can gain insights into its specific binding site. mdpi.com
Table 2: Components of a Typical Complex I Activity Assay
| Component | Function |
| Isolated Mitochondria or SMPs | Source of Complex I enzyme. mdpi.com |
| NADH | The substrate for Complex I, donating electrons. sigmaaldrich.com |
| Electron Acceptor (e.g., Decylubiquinone) | An analog of ubiquinone that accepts electrons from Complex I. sigmaaldrich.comabcam.com |
| Colorimetric Dye | Acts as a terminal electron acceptor, changing color upon reduction, which can be measured spectrophotometrically. sigmaaldrich.comabcam.com |
| Inhibitor (e.g., Rotenone) | A known Complex I inhibitor used as a control to determine specific activity. sigmaaldrich.comabcam.com |
Advanced Cellular Imaging Techniques for Mechanistic Studies
To understand how this compound functions within a living cell, advanced cellular imaging techniques are indispensable. These methods allow for the visualization and quantification of cellular structures and processes, providing a "phenotype first" approach to understanding a compound's mechanism of action. nih.gov
High-content imaging systems, which are automated microscopes coupled with sophisticated image analysis software, can analyze a large number of cells and extract quantitative data on various cellular parameters. danaher.comhoustonmethodist.org This allows for the study of this compound's effects on:
Subcellular Localization: Techniques like confocal microscopy can be used to determine where this compound accumulates within the cell. mdpi.com By co-localizing it with fluorescent markers for specific organelles (e.g., mitochondria, lysosomes), researchers can identify its potential targets. mdpi.com
Mitochondrial Health: The impact of this compound on mitochondrial morphology and function can be assessed using specific fluorescent probes. These probes can measure mitochondrial membrane potential, the production of reactive oxygen species (ROS), and changes in mitochondrial structure.
Cellular Processes: Live-cell imaging allows for the real-time observation of dynamic cellular events, such as cell division, apoptosis (programmed cell death), and changes in cell morphology, in response to this compound treatment. danaher.com
These imaging studies provide crucial mechanistic insights that complement the data from biochemical assays, offering a more complete picture of this compound's biological effects.
Chiral Chromatography for Resolution and Purity Assessment of Synthetic and Natural Isolates
Many natural products, and their synthetic derivatives, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. chromatographyonline.comchiralpedia.com These enantiomers can have significantly different biological activities. Therefore, it is essential to separate and assess the enantiomeric purity of this compound isolates.
Chiral chromatography is the primary technique used for this purpose. chiralpedia.comwikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common platforms for chiral separations. chiralpedia.com
The key principles of chiral chromatography include:
Chiral Recognition: The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. wikipedia.org For effective separation, a "three-point interaction" between the analyte and the CSP is often required. wikipedia.org
Purity Assessment: Chiral chromatography allows for the quantification of each enantiomer in a sample, typically expressed as enantiomeric excess (ee) or as the area percentage of the undesired enantiomer. chromatographyonline.com This is a critical quality control measure for both natural isolates and synthetically produced this compound. chromatographyonline.com
The choice of the chiral column and chromatographic conditions is crucial for achieving good resolution between the enantiomers. gcms.cz
Table 3: Common Chiral Chromatography Techniques
| Technique | Description | Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Uses a liquid mobile phase and a chiral stationary phase to separate non-volatile and thermally unstable compounds. chiralpedia.com | Widely used for pharmaceutical analysis. chiralpedia.com |
| Chiral Gas Chromatography (GC) | Uses a gaseous mobile phase and is suitable for volatile and thermally stable compounds. chiralpedia.com | Often used for the analysis of essential oils and other volatile natural products. gcms.cz |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO2) as the mobile phase, combining features of both HPLC and GC. chiralpedia.com | Gaining popularity for its speed and reduced solvent consumption. chiralpedia.com |
Future Research Directions and Translational Perspectives Pre Clinical
Gigantrionenin, a complex monotetrahydrofuran Annonaceous acetogenin (B2873293) isolated from the bark of Goniothalamus giganteus, has demonstrated potent and selective cytotoxic activity against various human tumor cells. ebi.ac.ukebi.ac.ukacs.org As a member of the acetogenin class of polyketides, it represents a promising natural product scaffold for oncological research. nih.gov The following sections outline key future research directions and pre-clinical translational perspectives aimed at harnessing its therapeutic potential.
Q & A
Q. What analytical techniques are recommended for characterizing the molecular structure of Gigantrionenin?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and X-ray crystallography are critical for elucidating atomic arrangements. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For purity validation, combine High-Performance Liquid Chromatography (HPLC) with UV-Vis or diode-array detection .
Q. How can researchers ensure the purity of synthesized this compound in laboratory settings?
Methodological Answer: Use orthogonal methods such as Thin-Layer Chromatography (TLC) for rapid screening, HPLC for quantitative purity assessment, and elemental analysis to verify stoichiometry. Document solvent systems, column specifications, and detection wavelengths to ensure reproducibility. For novel compounds, provide full spectral data and melting points .
Q. What in vitro assays are commonly employed to assess this compound’s bioactivity?
Methodological Answer: Cell viability assays (e.g., MTT or resazurin-based) for cytotoxicity screening, enzyme inhibition assays (e.g., fluorescence polarization) for target specificity, and fluorescence-based binding assays (e.g., Surface Plasmon Resonance) for affinity quantification. Normalize results against positive/negative controls and report IC₅₀ values with confidence intervals .
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound across different studies?
Methodological Answer: Conduct a systematic review to identify methodological disparities (e.g., solvent systems, temperature gradients). Replicate experiments under standardized conditions, using Differential Scanning Calorimetry (DSC) for precise ΔH measurements. Apply multivariate regression to isolate confounding variables (e.g., humidity, crystallization kinetics) .
Q. How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to screen binding poses against target protein structures (PDB IDs). Validate predictions with Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess stability. Use Quantitative Structure-Activity Relationship (QSAR) models to correlate structural motifs with activity, ensuring training datasets include diverse analogs .
Q. What experimental designs control confounding variables when studying this compound’s pharmacokinetic properties in vivo?
Methodological Answer: Utilize crossover designs in animal models to minimize inter-individual variability. Administer this compound via controlled routes (e.g., intravenous vs. oral) with pharmacokinetic sampling at multiple timepoints. Apply population pharmacokinetic (PopPK) modeling to account for covariates like age, weight, and metabolic enzyme expression .
Q. How should researchers address discrepancies in this compound’s reported solubility profiles across pH gradients?
Methodological Answer: Perform pH-solubility profiling using shake-flask or potentiometric titration methods. Characterize polymorphic forms via Powder X-Ray Diffraction (PXRD) and correlate with solubility data. Use Hansen Solubility Parameters (HSP) to predict solvent compatibility and validate with experimental measurements .
Guidelines for Data Interpretation and Reporting
- For reproducibility : Document all experimental parameters (e.g., instrument calibration, batch numbers of reagents) in supplementary materials. Reference established protocols (e.g., ICH guidelines for stability testing) .
- For data contradiction analysis : Apply Bland-Altman plots to assess inter-study variability or meta-analysis frameworks (e.g., PRISMA) to synthesize conflicting results .
- For advanced modeling : Share computational scripts (e.g., Python/R code) and force field parameters in open repositories like GitHub to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
